



# Application Notes: Strategies for Developing HCoV-NL63 Neutralizing Antibody Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | SARS-CoV-2-IN-63 |           |  |  |  |
| Cat. No.:            | B12372050        | Get Quote |  |  |  |

Human coronavirus NL63 (HCoV-NL63) is a common respiratory pathogen associated with upper and lower respiratory tract illnesses, particularly in children and the elderly. The development of vaccines and therapeutic antibodies necessitates robust methods for quantifying the neutralizing antibody response. These application notes provide an overview and detailed protocols for two primary methodologies: the Microneutralization Assay using live virus and the safer, more scalable Pseudovirus Neutralization Assay (pVNA).

The choice of assay depends on laboratory capabilities and throughput requirements. The traditional microneutralization assay relies on handling infectious HCoV-NL63 and measuring the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line, such as LLC-MK2.[1][2][3] This method is considered a gold standard for assessing functional antibody neutralization.

Alternatively, the pVNA offers a valuable substitute that can be performed under Biosafety Level 2 (BSL-2) conditions.[4][5] This assay utilizes replication-defective viral particles (e.g., from lentivirus or VSV) that are engineered to express the HCoV-NL63 Spike (S) protein on their surface.[6][7] These pseudoviruses mimic the entry process of the authentic virus into host cells that express the ACE2 receptor.[6][8] Neutralization is quantified by a reduction in the signal from a reporter gene, such as luciferase, incorporated into the pseudovirus genome.[4] [9]

### **Quantitative Data Summary**



The following table summarizes representative quantitative data for HCoV-NL63 neutralizing antibodies from published studies.

| Study<br>Population                                 | Assay Type                                   | Key Findings                                                                                                     | Reported<br>Titers                                                                       | Reference |
|-----------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| 100 Healthy<br>Adult Blood<br>Donors<br>(Australia) | Microneutralizati<br>on Assay                | 71% of plasma samples had detectable neutralizing antibodies. Titers were found to decrease with increasing age. | Median Geometric Mean Titer (GMT): 14 (Range: undetectable to >60)                       | [1][10]   |
| COVID-19<br>Vaccinated<br>Individuals               | Pseudovirus<br>Microneutralizati<br>on (pMN) | mRNA-1273 vaccination boosted neutralizing antibody activity against HCoV- NL63.                                 | Median titers were higher against NL63 compared to HCoV-229E and HKU1 post- vaccination. | [6][11]   |

# Experimental Protocols & Visual Workflows Protocol 1: HCoV-NL63 Microneutralization Assay

This protocol details the quantification of neutralizing antibodies against live HCoV-NL63 by observing the inhibition of cytopathic effect (CPE).

- 1. Materials and Reagents
- Cell Line: LLC-MK2 cells (ATCC CCL-7).
- Virus: HCoV-NL63, Amsterdam-1 strain.[1]
- Culture Media: OptiMEM/GlutaMAX (ThermoFisher) or similar serum-free medium.
- Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 0.25% Trypsin-EDTA.



- Equipment: 96-well flat-bottom cell culture plates, Class II Biosafety Cabinet, CO2 incubator (34-35°C).
- 2. Experimental Workflow Diagram



Click to download full resolution via product page

Caption: Workflow for the HCoV-NL63 Microneutralization Assay.

- 3. Step-by-Step Procedure
- Cell Seeding: Seed LLC-MK2 cells in a 96-well flat-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation (e.g., 3.5 x 10<sup>4</sup> cells/well).[2] Incubate at 37°C with 5% CO2. Once confluent, plates can be moved to 34°C prior to infection.[2]



- Sample Preparation: Heat-inactivate plasma or serum samples at 56°C for 30 minutes.[1]
   Perform a serial dilution (e.g., log2 or 2-fold) of the samples in serum-free medium, starting from a 1:10 dilution.[1]
- Virus-Antibody Incubation: In a separate 96-well plate, mix each serum dilution with an equal volume of HCoV-NL63 diluted to contain 100 TCID50 (50% tissue culture infectious dose) per well.[1] Incubate this mixture for 1 hour at room temperature.[1]
- Cell Infection: Remove the culture medium from the confluent LLC-MK2 cell plate. Carefully transfer the virus-antibody mixtures from the incubation plate to the corresponding wells of the cell plate.[1]
- Controls: Include "virus control" wells (virus + medium, no antibody) and "cell control" wells (medium only, no virus) on each plate.
- Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 4 to 7 days, monitoring daily for the appearance of CPE in the virus control wells.[3][12]
- Data Analysis: The neutralization titer is defined as the reciprocal of the highest serum dilution that completely inhibits CPE in at least 50% of the wells.

## Protocol 2: HCoV-NL63 Pseudovirus Neutralization Assay (pVNA)

This protocol describes a luciferase-based pVNA, a safer high-throughput alternative for measuring neutralizing antibodies.

- 1. Materials and Reagents
- Cell Lines: HEK293T cells for pseudovirus production and a stable HEK293T cell line overexpressing human ACE2 for the neutralization assay.[6]
- Plasmids:
  - An HIV or VSV packaging plasmid (e.g., psPAX2 or similar).
  - A transfer plasmid containing a luciferase reporter gene (e.g., pCSFLW).[8]



- An expression plasmid for the HCoV-NL63 Spike protein.
- Reagents: Transfection reagent (e.g., FuGENE-HD or PEI), DMEM with 10% FBS, Penicillin-Streptomycin, Luciferase assay substrate (e.g., Bright-Glo).
- Equipment: 96-well white, flat-bottom plates, Class II Biosafety Cabinet, CO2 incubator (37°C), Luminometer.

#### 2. Conceptual Pathway Diagram



Click to download full resolution via product page

Caption: Conceptual pathway of pseudovirus entry and neutralization.

- 3. Step-by-Step Procedure
- Pseudovirus Production:



- Co-transfect HEK293T cells with the packaging plasmid, the luciferase transfer plasmid, and the HCoV-NL63 Spike expression plasmid using a suitable transfection reagent.[8]
- Incubate for 48-72 hours at 37°C. Harvest the supernatant containing the pseudovirus particles.
- Clarify the supernatant by centrifugation and filter through a 0.45 μm filter. Aliquot and store at -80°C.
- Titer the pseudovirus stock by infecting HEK293T-ACE2 cells and measuring luciferase activity to determine the dilution needed for the assay (typically yielding >100,000 RLU).[6]
- Neutralization Assay:
  - Heat-inactivate and serially dilute test sera/antibodies in a 96-well white, flat-bottom plate.
     [6]
  - Add a standardized amount of HCoV-NL63 pseudovirus to each well.
  - Incubate the plate for 1 hour at 37°C.[4][6]
  - Add HEK293T-ACE2 target cells to each well (e.g., 1-2 x 10<sup>4</sup> cells/well).[4][6]
  - Incubate the plates for 48-60 hours at 37°C.[9]
- Data Acquisition and Analysis:
  - Add a luciferase substrate to each well according to the manufacturer's instructions.
  - Measure the relative light units (RLU) using a luminometer.
  - Calculate the percent neutralization for each serum dilution relative to the "virus control" wells (cells + pseudovirus, no antibody).
  - The 50% inhibitory concentration (IC50) or 50% neutralization titer (NT50) is determined using a non-linear regression curve fit (e.g., 4-parameter logistic) in software like GraphPad Prism.[13]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Prevalence of Neutralising Antibodies to HCoV-NL63 in Healthy Adults in Australia PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Plaque assay for human coronavirus NL63 using human colon carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Antibody Neutralisation Activity against SARS-CoV-2 Variants and Seasonal Human Coronaviruses NL63, HKU1, and 229E Induced by Three Different COVID-19 Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of Neutralising Antibodies to HCoV-NL63 in Healthy Adults in Australia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [Application Notes: Strategies for Developing HCoV-NL63 Neutralizing Antibody Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372050#developing-neutralizing-antibody-assaysfor-hcov-nl63]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com